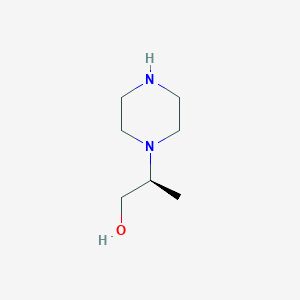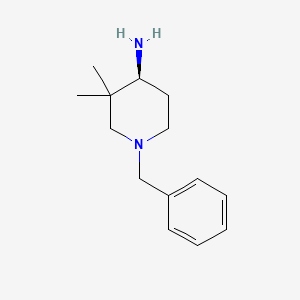![molecular formula C17H24N2O4 B8217345 (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate](/img/structure/B8217345.png)
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its distinct chemical structure and reactivity, which make it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include:
Stepwise Synthesis: This involves multiple reaction steps where intermediate compounds are formed and subsequently reacted to yield the final product.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity, ensuring higher yields and purity of the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include:
Batch Processing: Where reactions are carried out in large reactors with controlled conditions.
Continuous Flow Processing: A more modern approach where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cellular metabolism, growth, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFJWKWTINVBAL-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC[NH+](C1)CC2=CC=CC=C2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CC[NH+](C1)CC2=CC=CC=C2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-bromo-1-[(2S)-oxan-2-yl]pyrazole-4-carboxylate](/img/structure/B8217278.png)

![(3S)-1-[(tert-Butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B8217282.png)




![1-[(2S)-oxan-2-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8217334.png)
![(3R)-3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8217340.png)


![3-[Difluoro(phenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217351.png)
![3-[Difluoro-(4-methoxyphenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217359.png)
